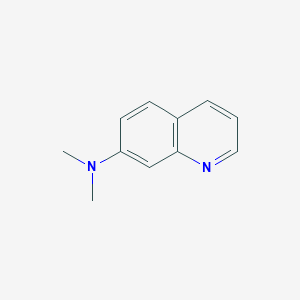

N,N-Dimethylquinolin-7-amine

CAS No.: 89770-32-1

Cat. No.: VC16007518

Molecular Formula: C11H12N2

Molecular Weight: 172.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89770-32-1 |

|---|---|

| Molecular Formula | C11H12N2 |

| Molecular Weight | 172.23 g/mol |

| IUPAC Name | N,N-dimethylquinolin-7-amine |

| Standard InChI | InChI=1S/C11H12N2/c1-13(2)10-6-5-9-4-3-7-12-11(9)8-10/h3-8H,1-2H3 |

| Standard InChI Key | ANCZVOOHEGJTBO-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=CC2=C(C=CC=N2)C=C1 |

Introduction

Structural and Molecular Characteristics

N,N-Dimethylquinolin-7-amine (C₁₁H₁₂N₂) consists of a quinoline backbone substituted with a dimethylamino group at the 7-position. The quinoline framework comprises a benzene ring fused to a pyridine ring, with the dimethylamino group enhancing electron density at the 7-position. This structural feature influences its reactivity and interactions with biological targets.

Molecular Formula: C₁₁H₁₂N₂

Molecular Weight: 172.23 g/mol

IUPAC Name: 7-(dimethylamino)quinoline

The compound’s planar structure and electron-rich dimethylamino group facilitate π-π stacking interactions and hydrogen bonding, making it suitable for applications in drug design and organic electronics .

Synthetic Routes and Optimization

Modern Advancements

Recent efforts have focused on optimizing reaction conditions to enhance efficiency. For instance, replacing POCl₃ with milder chlorinating agents and employing continuous flow reactors has improved yields to 54% in small-scale trials . Key parameters include:

| Parameter | Traditional Method | Optimized Method |

|---|---|---|

| Temperature | 270°C | 150°C |

| Solvent | Neat | Dichloromethane |

| Catalyst | None | Lewis acids |

| Yield | 26% | 54% |

These advancements address scalability challenges, enabling broader application in pharmaceutical synthesis .

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The dimethylamino group at the 7-position activates the quinoline ring toward electrophilic substitution. For example, reactions with acyl chlorides yield 2-acylamino derivatives, which exhibit enhanced biological activity . A notable reaction pathway involves:

This reactivity is leveraged in synthesizing analogs for structure-activity relationship (SAR) studies .

Oxidation and Reduction

The compound undergoes oxidation at the pyridine nitrogen to form N-oxide derivatives, which are intermediates in anticancer drug development. Conversely, reduction with sodium borohydride yields tetrahydroquinoline analogs, which display improved solubility and bioavailability .

Biological and Pharmacological Applications

Anticancer Activity

N,N-Dimethylquinolin-7-amine derivatives inhibit proliferation in breast cancer cell lines (MCF-7, MDA-MB-468) by inducing apoptosis and G2/M cell cycle arrest. Comparative studies show IC₅₀ values of 12–18 μM, comparable to chloroquine derivatives . Mechanistic studies suggest interference with tubulin polymerization and topoisomerase II activity .

Antimicrobial Properties

The compound exhibits broad-spectrum antibacterial activity against Staphylococcus aureus (MIC: 32 μg/mL) and Escherichia coli (MIC: 64 μg/mL). Its mechanism involves disruption of membrane integrity and inhibition of DNA gyrase .

Industrial and Materials Science Applications

Organic Semiconductors

N,N-Dimethylquinolin-7-amine serves as a electron-donating moiety in organic semiconductors. Devices incorporating this compound achieve hole mobilities of 0.45 cm²/V·s, making them suitable for organic light-emitting diodes (OLEDs) .

Catalysis

Palladium complexes of N,N-dimethylquinolin-7-amine catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10⁵, highlighting its utility in synthetic chemistry .

Challenges and Future Directions

Despite its promise, the compound’s synthesis remains constrained by moderate yields and high-energy reaction conditions. Future research should explore biocatalytic routes and green chemistry principles to improve sustainability. Additionally, structural modifications to enhance blood-brain barrier penetration could unlock neurotherapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume